Perfluoro(2-methyl-3-oxahexanoic) acid

説明

特性

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEBNABAWMZWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7OCF(CF3)COOH, C6HF11O3 | |

| Record name | Hexafluoropropylene oxide dimer acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880215 | |

| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | GenX | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

13252-13-6 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GenX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoro(2-propoxypropionic) acid, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8C5T5N5HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological effects of Perfluoro(2-methyl-3-oxahexanoic) acid, a compound of significant interest in environmental science and toxicology.

Chemical Structure and Identification

This compound, commonly known as GenX, is a synthetic perfluoroalkyl ether carboxylic acid. It was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1][2] Its structure is characterized by a six-carbon chain with an ether linkage and is fully fluorinated, which contributes to its chemical stability and persistence.[3][4]

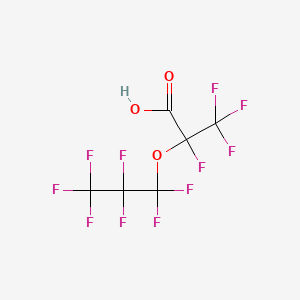

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid[1] |

| Common Name | GenX, HFPO-DA[1] |

| CAS Number | 13252-13-6[4][5] |

| Molecular Formula | C₆HF₁₁O₃[5] |

| Molecular Weight | 330.05 g/mol [5] |

| Synonyms | Hexafluoropropylene oxide dimer acid, Perfluoro-2-propoxypropanoic acid[1] |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its extensive fluorination. This leads to high thermal and chemical stability.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless or pale yellow clear liquid | [] |

| Boiling Point | 60 °C at 10 mmHg | [7] |

| Density | 1.748 g/cm³ | [7] |

| Vapor Pressure | 0.282 mmHg at 25°C | [7] |

| pKa (Predicted) | -1.36 ± 0.10 | [7] |

| Solubility | Soluble in DMSO and Ethanol (8 mg/mL), PBS (pH 7.2) (8 mg/mL) | [8] |

Synthesis

A general method for the synthesis of this compound involves the dimerization of fluorinated compounds.[3] A more specific modernized protocol is outlined below.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Solvent Preparation: Combine perfluoropropyl vinyl ether (PFPVE) with perfluoro-2-methyl-3-oxahexanoyl fluoride to form a contact mass.

-

Reagent Feeding: Simultaneously inject aqueous solutions of 10% (w/w) hydrogen peroxide (H₂O₂) and 10% (w/w) sodium hydroxide (NaOH) into the contact mass at -10°C.

-

Reaction Control: Maintain the reaction temperature below +5°C with vigorous stirring (e.g., 5,000 rpm) to manage the exothermic reaction.

-

Phase Separation: After the reaction is complete, the organic layer containing this compound is separated.

References

- 1. Frontiers | Dopamine and Norepinephrine Modulation of Hippocampal Memory: Integrating Molecular Mechanisms and Circuit Dynamics [frontiersin.org]

- 2. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line | MDPI [mdpi.com]

- 7. Cas 13252-13-6,this compound | lookchem [lookchem.com]

- 8. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Hexafluoropropylene Oxide Dimer Acid (GenX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway and reaction mechanism for hexafluoropropylene oxide dimer acid (HFPO-DA), the primary chemical component of the GenX processing aid technology. This document details the underlying chemistry, summarizes key quantitative data, presents experimental protocols, and visualizes the reaction pathways.

Introduction to GenX and HFPO-DA

GenX is a trade name for a technology developed by DuPont and now used by Chemours as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of high-performance fluoropolymers like Teflon.[1][2] The technology primarily utilizes the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA).[1] In aqueous environments, this salt dissociates to the HFPO-DA anion.[1] The synthesis of HFPO-DA is achieved through the dimerization of hexafluoropropylene oxide (HFPO).[3]

Chemical Synthesis Pathway

The core of the GenX chemical synthesis is the dimerization of hexafluoropropylene oxide (HFPO). This process is typically achieved through an anionic ring-opening polymerization mechanism.[4][5] The reaction can be controlled to favor the formation of the dimer (HFPO-DA) over higher-order oligomers and polymers.[3]

The overall reaction can be represented as:

2 C₃F₆O (Hexafluoropropylene oxide) → C₆HF₁₁O₃ (Hexafluoropropylene oxide dimer acid)

Key factors influencing the reaction include the choice of catalyst, solvent, and reaction temperature.

Reaction Mechanism

The synthesis of HFPO-DA proceeds via an anionic ring-opening mechanism. The process is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring of the HFPO monomer.

Step 1: Initiation A nucleophile, typically a fluoride ion (F⁻) from a catalyst such as an alkali metal fluoride (e.g., CsF, KF), attacks one of the carbon atoms of the HFPO epoxide ring.[4] Theoretical studies suggest that the attack preferentially occurs at the more sterically hindered β-carbon atom, which is substituted with a trifluoromethyl group, due to its higher electrophilicity.[6] This attack leads to the opening of the epoxide ring and the formation of a perfluoroalkoxide intermediate.

Step 2: Propagation The newly formed perfluoroalkoxide anion acts as a nucleophile and attacks another HFPO monomer. This step leads to the formation of the dimer alkoxide. The propagation can continue with the addition of more HFPO monomers to form trimers, tetramers, and higher molecular weight polymers.[4]

Step 3: Termination The polymerization is typically terminated by the elimination of a fluoride ion from the growing polymer chain, which reforms the catalyst and produces an acyl fluoride.[4] This acyl fluoride can then be hydrolyzed to yield the final carboxylic acid product, HFPO-DA.

Quantitative Data Summary

The following table summarizes the quantitative data gathered from various sources regarding the synthesis of HFPO-DA and its oligomers.

| Parameter | Value | Catalyst System | Solvent | Notes |

| Yield (Dimer) | 76.4% | Tertiary Amine and Diamine | Polar aprotic solvent | Purity of 98.67% (GC test).[3] |

| Yield (Dimer) | 82.4% | N,N-dimethylaniline, tetramethylethylenediamine, tetraethylammonium fluoride | Acetonitrile | Purity of 98.85% (GC).[3] |

| Reaction Temperature | ~25 °C | Tertiary Amine and Diamine | Polar aprotic solvent | Maintained with condensed water in a jacketed reactor.[3] |

| HFPO Monomer Feed Rate | 10 g/min | Tertiary Amine and Diamine | Polar aprotic solvent | Total of 500g of HFPO monomer was introduced.[3] |

| Reaction Time | 3 hours (post-addition) | Tertiary Amine and Diamine | Polar aprotic solvent | Stirring continued for 3 hours after stopping the monomer feed.[3] |

| Catalyst Molar Ratio (Tertiary Amine:Diamine) | 1:1 to 10:1 | Tertiary Amine and Diamine | Not specified | |

| Catalyst Concentration (Tertiary Amine) | 0.5-5 mol/L | Tertiary Amine and Diamine | Not specified | |

| Catalyst Molar Ratio (Tertiary Amine:Phase Transfer Agent) | 1:1 to 10:1 | Tertiary Amine and Diamine | Not specified |

Experimental Protocols

Synthesis of Hexafluoropropylene Oxide Dimer (HFPO-DA)

This protocol is based on a patented method for the preparation of the HFPO dimer.[3]

Materials:

-

Hexafluoropropylene oxide (HFPO) monomer

-

N,N-dimethylaniline

-

Tetramethylethylenediamine

-

Tetraethylammonium fluoride

-

Acetonitrile (solvent)

-

2L jacketed reaction vessel with a condensation jacket

Procedure:

-

Charge the 2L jacketed reaction vessel with N,N-dimethylaniline (24.2g), tetramethylethylenediamine (4.6g), tetraethylammonium fluoride (14.9g), and acetonitrile (100mL).

-

Stir the mixture at room temperature for 0.5 hours.

-

Evacuate the reaction kettle to -0.1 MPa.

-

Introduce the hexafluoropropylene oxide monomer into the reaction kettle at a constant speed of 10 g/min while stirring.

-

Maintain the temperature inside the kettle at approximately 25 °C by circulating condensed water through the jacket.

-

Continue the introduction of the HFPO monomer until a total of 500g has been added.

-

After the addition is complete, continue stirring the reaction mixture for an additional 3 hours.

-

Upon completion of the reaction, transfer the crude product from the reaction kettle.

-

Purify the product by rectification and separation to obtain the hexafluoropropylene oxide dimer. The solvent and catalyst can be recovered and recycled.

Expected Outcome: This procedure is reported to yield approximately 412g (82.4% yield) of hexafluoropropylene oxide dimer with a purity of 98.85% as determined by gas chromatography.[3]

Visualizations

GenX (HFPO-DA) Synthesis Pathway

Caption: Overview of the GenX chemical synthesis pathway.

Anionic Ring-Opening Reaction Mechanism of HFPO

Caption: Reaction mechanism for HFPO dimerization.

References

Physical and chemical properties of hexafluoropropylene oxide dimer acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS, such as perfluorooctanoic acid (PFOA), in the manufacturing of fluoropolymers due to a perceived lower potential for bioaccumulation. HFPO-DA is primarily used as a processing aid in the production of high-performance fluoropolymers like polytetrafluoroethylene (PTFE). This guide provides a detailed overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological interactions, with a focus on its engagement with the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.

Physicochemical Properties

HFPO-DA is a perfluoroalkyl ether carboxylic acid (PFECA) that exists as a liquid at room temperature.[1][2][3] Its chemical structure includes a carboxylic acid functional group and an ether linkage, which contribute to its distinct physicochemical properties compared to legacy PFAS.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid | [1][4][5] |

| Synonyms | HFPO-DA, GenX, FRD-903, Perfluoro-2-propoxypropanoic acid, PFPrOPrA | [1][6] |

| CAS Number | 13252-13-6 | [1][3][5] |

| Molecular Formula | C₆HF₁₁O₃ | [1][4] |

| Molecular Weight | 330.05 g/mol | [1][4] |

| Physical State | Liquid at room temperature | [1][2][3] |

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of HFPO-DA. It is important to note that some values may vary slightly across different sources.

| Property | Value | Reference |

| Melting Point | < -40.0 °C | [7] |

| Boiling Point | 60 °C | [2] |

| Density | Data not consistently available | |

| Vapor Pressure | 306 Pa (2.7 mm Hg) at 20 °C | [7] |

| Water Solubility | >751 g/L at 20 °C (High) | [2] |

| pKa | 2.8 (Strong acid) | [2] |

| Solubility in Organic Solvents | Soluble in Ethanol, DMSO, DMF, and PBS (pH 7.2) at concentrations around 8-10 mg/mL. Sonication is often recommended to aid dissolution. | [1][6] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of hexafluoropropylene oxide dimer acid, compiled from various sources to provide a practical guide for laboratory professionals.

Synthesis of Hexafluoropropylene Oxide Dimer Acid

The primary route for the synthesis of HFPO-DA is through the dimerization of hexafluoropropylene oxide (HFPO). The following protocol is a representative example based on patent literature.

Reaction Scheme:

Materials and Reagents:

-

Hexafluoropropylene oxide (HFPO) monomer

-

Polar aprotic solvent (e.g., tetraglyme, diglyme, acetonitrile)

-

Composite catalytic system:

-

Tertiary amine (e.g., N,N-dimethylaniline)

-

Tertiary diamine (e.g., tetramethylethylenediamine)

-

-

Phase transfer agent (e.g., tetraethylammonium fluoride)

-

Reaction vessel equipped with a stirrer, temperature control, and gas inlet

Procedure:

-

Catalyst Preparation: In a reaction vessel, combine the polar aprotic solvent, tertiary amine, tertiary diamine, and phase transfer agent. Stir the mixture for 30-60 minutes at room temperature.

-

Reaction Initiation: Evacuate the reaction vessel to a pressure of approximately -1.0 MPa.

-

Monomer Addition: Introduce the hexafluoropropylene oxide monomer into the reaction vessel at a controlled rate.

-

Temperature Control: Maintain the reaction temperature between 20-30 °C throughout the addition of the monomer.

-

Reaction Time: Allow the reaction to proceed for 0.5 to 5 hours after the complete addition of the monomer.

-

Work-up and Purification:

-

Upon completion, the reaction mixture contains the acyl fluoride intermediate of HFPO-DA.

-

Carefully hydrolyze the acyl fluoride by the addition of water to yield the carboxylic acid.

-

The crude product can be purified by rectification or distillation to isolate the hexafluoropropylene oxide dimer acid.

-

The solvent and catalyst can be recovered for reuse.

-

Logical Workflow for HFPO-DA Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of hexafluoropropylene oxide dimer acid.

Analytical Method for the Quantification of HFPO-DA in Water

The standard method for the analysis of HFPO-DA in environmental samples, particularly drinking water, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on the principles outlined in EPA Method 537.1.[4]

Materials and Reagents:

-

Water sample

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Ammonium hydroxide

-

Internal standards (e.g., ¹³C-labeled PFOA)

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

Pass a known volume of the water sample (e.g., 500 mL) through an Oasis WAX SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte from the cartridge using a small volume of methanol containing a low concentration of ammonium hydroxide (e.g., 0.3%).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard to the final extract.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column is typically used (e.g., Eclipse Plus C8, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: Ammonium formate in water/methanol mixture (e.g., 5mM ammonium formate in 95:5 water:methanol).

-

Mobile Phase B: Methanol.

-

Gradient: A gradient elution is employed to separate HFPO-DA from other PFAS and matrix components.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization in negative mode (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the precursor ion ([M-H]⁻) and characteristic product ions. Common transitions include the loss of the carboxyl group and cleavage of the ether bond.

-

-

Analytical Workflow for HFPO-DA in Water

References

- 1. Metabolomic changes following GenX and PFBS exposure in developing zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]

- 4. Evaluation of Transcriptomic Responses in Livers of Mice Exposed to the Short-Chain PFAS Compound HFPO-DA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Evaluation of Transcriptomic Responses in Livers of Mice Exposed to the Short-Chain PFAS Compound HFPO-DA [frontiersin.org]

- 7. mdpi.com [mdpi.com]

The Environmental Journey of GenX: A Technical Guide to its Fate and Transport

An in-depth analysis for researchers, scientists, and drug development professionals on the environmental persistence, mobility, and transformation of Perfluoro(2-methyl-3-oxahexanoic) acid (GenX).

This compound, commonly known as GenX, is a synthetic perfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of high-performance fluoropolymers.[1][2] Developed as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA), GenX was presumed to be a safer alternative due to its shorter carbon chain.[2][3] However, its high persistence in the environment, significant mobility, and potential for adverse health effects have raised considerable concern.[4][5] This technical guide provides a comprehensive overview of the environmental fate and transport of GenX, presenting key quantitative data, detailed experimental protocols, and visual representations of its environmental pathways.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. GenX's structure, featuring a six-carbon chain with an ether linkage, results in distinct properties compared to legacy PFAS.[3] It is characterized by its high water solubility and low volatility, which dictates its partitioning in the environment.[3][6]

| Property | Value | Source(s) |

| Molecular Formula | C6HF11O3 | [7] |

| Molecular Weight | 330.05 g/mol | [7] |

| Water Solubility | > 751 g/L | [3][6] |

| Vapor Pressure | 0.282 mmHg at 25°C | [7][8][9] |

| Density | 1.748 g/cm³ | [7][8][9] |

| Boiling Point | 60°C at 10 mmHg | [7][9] |

| LogP (Octanol-Water Partition Coefficient) | 3.10610 | [7] |

| pKa | -1.36 ± 0.10 (Predicted) | [9] |

Environmental Fate: Persistence and Transformation

GenX chemicals are highly persistent in the environment, comparable to longer-chain PFAS.[1] This resistance to degradation is a defining characteristic of PFAS compounds, earning them the moniker "forever chemicals".[2]

Biodegradation

Current research indicates that GenX is resistant to biodegradation under most environmental conditions.[10] No significant biotransformation has been observed in soil, sediment, or aquatic microbial communities.[10] The presence of the ether linkage was theorized to be a potential site for enzymatic attack, but this has not been substantiated in environmental studies.[10] While some studies have shown that certain microorganisms can degrade other PFAS compounds, the biodegradation of GenX remains a significant challenge.[11][12][13]

Photodegradation

Photocatalytic degradation has shown promise as a method for breaking down GenX in water. One study demonstrated that an adsorptive photocatalyst, Bi/TNTs@AC, was able to degrade 70.0% and mineralize 42.7% of pre-sorbed GenX under UV light (254 nm) within 4 hours.[14] The degradation process is initiated by the cleavage of the carboxyl and/or ether groups by hydroxyl radicals and photogenerated holes.[14][15] Another study investigating UV-LED irradiation in the presence of a cationic surfactant found that this method could achieve 86% removal and 40% defluorination of GenX after 6 hours.[16] The degradation pathway involves ether bond cleavage and decarboxylation-hydroxylation-elimination-hydrolysis (DHEH) chain shortening.[16]

Environmental Transport: A Mobile Contaminant

A key characteristic of GenX that distinguishes it from some legacy PFAS is its high mobility in the environment.[1] This mobility allows it to be transported over greater distances, leading to widespread contamination.[1][5]

Transport in Water

GenX's high water solubility facilitates its transport in aquatic systems.[6] It has been detected in surface water, groundwater, drinking water, and rainwater.[1][17] Industrial discharges and runoff are significant sources of GenX contamination in surface waters.[6] Due to its mobility, it can readily leach from soil and landfills into groundwater.[6]

Adsorption and Soil Mobility

The adsorption of GenX to soil and sediment is relatively low, contributing to its high mobility in terrestrial environments.[18] Studies have shown that the solid-phase adsorption of GenX is minimal, with retardation factors being relatively low, indicating a significant potential for migration in soil and the vadose zone.[18] However, adsorption can be influenced by the geochemical properties of the porous media, with higher adsorption observed in soils with greater metal oxide content.[18] Molecular dynamics simulations have also shown that the surface complexation of GenX varies significantly between different clay minerals.[19]

Atmospheric Transport

While less volatile than some other organic contaminants, atmospheric transport is a potential pathway for the long-range distribution of GenX.[3] It has been detected in air emissions, suggesting it can be released into the atmosphere from industrial sources.[1][17]

Bioaccumulation and Ecotoxicity

While GenX is considered to have a lower bioaccumulation potential in humans compared to longer-chain PFAS, it can still accumulate in living organisms.[1][10]

Bioaccumulation in Organisms

Studies have shown that GenX can bioaccumulate in various species. For instance, in fish, the concentration of GenX congeners was found to be lower than that of PFOA, but it showed a higher relative ratio in the liver compared to muscle, indicating preferential deposition in the liver.[3] GenX has also been shown to be taken up by plants, with bioaccumulation varying between different species and environmental conditions.[20]

| Organism | Tissue/Matrix | Bioaccumulation Metric | Value/Finding | Source(s) |

| Fish | Liver vs. Muscle | Relative Ratio | 4.08 (higher than PFOA) | [3] |

| Rice Shoots (Non-flooded) | Shoots | Concentration | 4.11 (± 0.87) µg/g (at 0.4 mg/kg soil exposure) | [20] |

| Rice Shoots (Flooded) | Shoots | Concentration | 2.34 (± 0.45) µg/g (at 0.4 mg/kg soil exposure) | [20] |

| Wheat Shoots | Shoots | Concentration | Similar to rice | [20] |

Ecotoxicity

The ecotoxicity of GenX is an area of active research. Studies have indicated potential adverse effects on various organisms. For example, exposure to GenX was found to inhibit the growth of rice plants.[20] In animal studies, GenX has been shown to have potential developmental and reproductive effects.[10]

Experimental Protocols

Accurate and reliable detection and quantification of GenX in environmental samples are crucial for assessing its fate and transport. The primary analytical technique used is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid Phase Extraction (SPE)

A common workflow for the analysis of GenX in water samples involves a pre-concentration step using Solid Phase Extraction (SPE).

-

Sample Collection: Collect water samples in high-density polyethylene (HDPE) containers.

-

Preservation: Preserve samples with nitric acid.[21]

-

Extraction: Pass the water sample through a weak anion exchange (WAX) SPE cartridge. WAX cartridges have shown better recovery for GenX compared to other types of cartridges.[21]

-

Elution: Elute the trapped GenX from the SPE cartridge using a solution of methanol and ammonium hydroxide.[21]

-

Concentration: Evaporate the eluate to a smaller volume (e.g., 1 mL).[21]

-

Reconstitution: Mix a small aliquot of the concentrated eluate with an appropriate buffer (e.g., 2 mM ammonium acetate) before analysis.[21]

Instrumental Analysis: LC-MS/MS

-

Chromatographic Separation: Inject the prepared sample into an ultra-performance liquid chromatograph (UPLC) system. Separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient of water and methanol, both modified with ammonium acetate.[22]

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a triple quadrupole mass spectrometer. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[22]

Conclusion

This compound (GenX), while developed as a substitute for legacy PFAS, exhibits significant environmental persistence and mobility. Its high water solubility and low adsorption to soil contribute to its widespread distribution in aquatic and terrestrial systems. Although its bioaccumulation potential in humans is considered lower than that of its predecessors, it is taken up by various organisms and has the potential for ecotoxicological effects. Advanced oxidation processes, such as photocatalysis, show promise for the degradation of GenX, but its inherent stability makes remediation challenging. Continued research into the environmental fate, transport, and toxicological effects of GenX is essential for developing effective management strategies and protecting human and environmental health.

References

- 1. epa.gov [epa.gov]

- 2. Study examines the chemical GenX in water: Is it different than other PFAS? - University at Buffalo [buffalo.edu]

- 3. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemtrust.org [chemtrust.org]

- 5. 'Forever chemical' GenX More Toxic than Previously Thought | ELG Law [elglaw.com]

- 6. epa.gov [epa.gov]

- 7. Page loading... [guidechem.com]

- 8. 13252-13-6 [chembk.com]

- 9. Cas 13252-13-6,this compound | lookchem [lookchem.com]

- 10. Buy this compound | 13252-13-6 [smolecule.com]

- 11. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Photocatalytic degradation of GenX in water using a new adsorptive photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. GenX degradation mechanism using 2-hydroxyphenyl acetic acid and cetyl trimethyl ammonium bromide under UV-LED irradiation through micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nccoast.org [nccoast.org]

- 18. Transport of GenX in Saturated and Unsaturated Porous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Influence of Soil Minerals on the Adsorption, Structure, and Dynamics of GenX - Center for PFAS Research [canr.msu.edu]

- 20. GenX uptake by wheat and rice in flooded and non-flooded soils: a greenhouse experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cswab.org [cswab.org]

- 22. sciex.com [sciex.com]

An In-depth Technical Guide on the Bioaccumulation Potential of GenX in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GenX, the trade name for a group of synthetic per- and polyfluoroalkyl substances (PFAS) used as a replacement for PFOA, has come under scrutiny for its potential environmental and health impacts. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of GenX in aquatic ecosystems. While research indicates that GenX generally exhibits a lower bioaccumulation potential compared to legacy long-chain PFAS like PFOA and PFOS, its persistence and mobility in aquatic environments warrant a thorough evaluation. This document synthesizes available quantitative data on bioconcentration and bioaccumulation, details experimental methodologies, and explores the potential molecular mechanisms of action, offering a critical resource for professionals in research and development.

Introduction to GenX and its Environmental Fate

GenX is a processing aid technology that utilizes hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt.[1] As a shorter-chain PFAS, GenX was developed with the expectation of reduced bioaccumulation and toxicity.[2] However, its high water solubility and persistence contribute to its widespread distribution in aquatic environments, primarily through industrial discharges and atmospheric deposition.[3] This mobility raises concerns about its potential to enter and persist in aquatic food webs.

Quantitative Assessment of Bioaccumulation

The bioaccumulation potential of a chemical in an aquatic organism is typically quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Trophic Magnification Factor (TMF). BCF measures the uptake from water alone, while BAF considers all exposure routes, including diet. TMF assesses the concentration increase of a substance with each trophic level in a food web.

Bioconcentration and Bioaccumulation Factors

Available data from laboratory and field studies on the BCF and BAF of GenX in various aquatic organisms are summarized below.

| Organism Type | Species | Metric | Value | Exposure Conditions | Reference |

| Fish | Medaka (Oryzias latipes) | BCF | < 30 | 0.02 mg/L for 28 days | [4] |

| Medaka (Oryzias latipes) | BCF | < 3 | 0.2 mg/L for 28 days | [4] | |

| Rainbow Trout (Oncorhynchus mykiss) | BCF | < 30 | Not specified | [5] | |

| Blue spot goby (Pseudogobius sp.) | Dietary Bioaccumulation | Not detected | 500 ng/g nominal dose in food for 21 days | [4] | |

| Aquatic Plants | Arabidopsis thaliana | BF | 29.0 | 5 or 20 mg/L in agar medium for 21 days | [5] |

| Nicotiana benthamiana | BF | 7.7 | 5 or 20 mg/L in agar medium for 21 days | [5] | |

| Urban Spontaneous Plants (various) | BCF (root) | 0.66 - 2.5 | Controlled greenhouse exposure | [6] |

Note: BF (Bioaccumulation Factor) in the context of the plant studies is analogous to BCF, representing uptake from the growth medium.

The data consistently show low BCF values for fish, suggesting that GenX does not significantly bioconcentrate from water. Notably, a dietary exposure study with blue spot gobies found no detectable bioaccumulation, indicating that trophic transfer through consumption of contaminated food may be limited for this species.[4]

Trophic Magnification

Currently, there is a significant lack of published field studies that have calculated a Trophic Magnification Factor (TMF) for GenX in aquatic food webs. TMF values greater than 1 indicate that a substance is biomagnifying. The absence of this crucial data point makes it difficult to definitively assess the potential for GenX to biomagnify in aquatic ecosystems. Future research focusing on multi-trophic level field studies is essential to address this knowledge gap.

Experimental Protocols for Bioaccumulation Assessment

Standardized methodologies are crucial for generating comparable and reliable bioaccumulation data. The most widely accepted protocol for assessing bioconcentration in fish is the OECD Test Guideline 305.

OECD Test Guideline 305: Bioaccumulation in Fish

This guideline outlines two primary exposure methods: aqueous and dietary.[7][8]

Aqueous Exposure (for BCF determination):

-

Acclimation: Test fish of a recommended species (e.g., Zebrafish, Rainbow Trout, Bluegill Sunfish) are acclimated to laboratory conditions.[8]

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (GenX) in a flow-through system for a defined period (typically up to 28 days).[7] Water and fish tissue concentrations are measured at regular intervals.

-

Depuration Phase: Fish are transferred to clean, untreated water, and the decrease in the substance's concentration in their tissues is monitored over time.[7]

-

Data Analysis: The BCF, uptake rate constant (k1), and depuration rate constant (k2) are calculated from the concentration data.

Dietary Exposure (for BMF determination):

-

Food Preparation: A standardized fish food is spiked with a known concentration of the test substance.

-

Uptake Phase: Fish are fed the contaminated diet for a set period.

-

Depuration Phase: Fish are switched to a clean, uncontaminated diet.

-

Data Analysis: The biomagnification factor (BMF) and assimilation efficiency are calculated.

A diagrammatic representation of a typical experimental workflow for a fish bioconcentration study is provided below.

Potential Signaling Pathways and Mechanisms of Action

The bioaccumulation of GenX, even at low levels, may lead to adverse biological effects through the disruption of cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

A growing body of evidence suggests that the liver is a primary target organ for GenX toxicity, and this is often mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9]

Activation of PPARα by GenX can lead to changes in the expression of genes involved in lipid metabolism and cell proliferation, ultimately contributing to liver damage.[9]

Endocrine Disruption Potential

The potential for GenX to interfere with endocrine signaling pathways, such as those regulated by estrogens and androgens, is an area of active research. While direct evidence in aquatic organisms is still limited, the broader class of PFAS has been shown to exhibit endocrine-disrupting properties.

Potential Mechanisms of Endocrine Disruption:

-

Hormone Receptor Binding: GenX could potentially bind to estrogen and/or androgen receptors, either mimicking or blocking the action of natural hormones.

-

Altered Hormone Synthesis: Interference with the enzymatic pathways responsible for the production of sex hormones like estradiol and testosterone.

-

Disrupted Gene Expression: Changes in the expression of hormone-responsive genes, such as vitellogenin (an estrogen-responsive egg yolk precursor protein) and androgen receptor genes.

Further investigation into these potential pathways in relevant aquatic species is necessary to fully characterize the endocrine-disrupting potential of GenX.

Conclusions and Future Research Directions

The available evidence suggests that GenX has a low potential for bioaccumulation in aquatic organisms, particularly in comparison to legacy long-chain PFAS. BCF values in fish are consistently low, and dietary uptake appears to be minimal in the species studied to date. However, the lack of TMF data represents a critical knowledge gap that prevents a complete assessment of its biomagnification potential in aquatic food webs.

Key recommendations for future research include:

-

Field-based food web studies: To determine Trophic Magnification Factors (TMFs) for GenX in a variety of freshwater and marine ecosystems.

-

Bioaccumulation studies in invertebrates: To assess the bioaccumulation potential of GenX in lower trophic level organisms such as bivalves, crustaceans, and zooplankton.

-

Mechanistic studies: To further elucidate the signaling pathways affected by GenX exposure in aquatic organisms, with a focus on endocrine disruption.

-

Long-term exposure studies: To investigate the potential for bioaccumulation and adverse effects over multiple generations.

A comprehensive understanding of the bioaccumulation and biomagnification potential of GenX is essential for accurate ecological risk assessment and the development of effective environmental management strategies.

References

- 1. epa.gov [epa.gov]

- 2. PFOA, PFOS, PFBA, PFBS, ADONA and GenX: Toxicological Profile for Freshwater Ecosystems[v1] | Preprints.org [preprints.org]

- 3. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Accumulation and Phytotoxicity of Perfluorooctanoic Acid and 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Food web structures and carbon transfer efficiencies in a brackish water ecosystem | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Hypoxia causes transgenerational impairments in reproduction of fish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Toxicological Profile of Perfluoro(2-methyl-3-oxahexanoic) acid (GenX) in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known as GenX, is a synthetic perfluoroalkyl ether carboxylic acid. It was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. Given its structural similarity to legacy per- and polyfluoroalkyl substances (PFAS), there is significant scientific and regulatory interest in its toxicological profile. This technical guide provides a comprehensive overview of the key findings from toxicological studies of GenX in rodent models, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Data Presentation: Summary of Quantitative Toxicological Data

The toxicological effects of GenX have been evaluated in a number of studies in rodent models, primarily rats and mice. The liver has been identified as a primary target organ.[1][2] The following tables summarize the key quantitative findings from these studies.

Table 1: Summary of No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) Values for GenX in Rodent Models

| Study Type | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| 28-Day Oral (Gavage) | Rat (Male) | 28 Days | 0.3 | 3 | Hematological effects (decreased red blood cell count, hemoglobin, and hematocrit), Immune effects (decreased globulin and increased albumin/globulin ratio) | [3] |

| 28-Day Oral (Gavage) | Mouse | 28 Days | 0.1 | 3 | Not specified in the provided summary | [3] |

| Subchronic Oral (Gavage) | Mouse | 90 Days | < 0.1 | 0.1 | Hepatocellular hypertrophy | [1] |

| Reproductive/Developmental | Mouse | - | - | - | Increased early deliveries and delays in genital development | [2] |

| Chronic/Carcinogenicity | Rat | 2 Years | - | 1 (implied) | Effects on liver and kidneys | [4] |

Note: This table is compiled from available public summaries. Detailed quantitative data from the primary studies were not fully accessible.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of the methodologies used in key rodent studies of GenX.

90-Day Subchronic Oral Toxicity Study in Mice

A 90-day oral gavage study was conducted in male and female Crl:CD1(ICR) mice to evaluate the subchronic toxicity of GenX.[1]

-

Test Substance: Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate (GenX) with a purity of 84%.

-

Animal Model: Male and female Crl:CD1(ICR) mice, with 10 animals per sex per group.

-

Dosing: The mice were administered the test substance via oral gavage at doses of 0, 0.1, 0.5, or 5 mg/kg body weight/day. The control group received deionized water.

-

Housing and Environment: Animals were housed individually in a controlled environment with a temperature of 18°C to 26°C, relative humidity of 30% to 70%, and an approximate 12-hour light/dark cycle.

-

Diet: Animals had ad libitum access to tap water and PMI® Nutrition International, LLC Certified Rodent LabDiet® 5002.

-

Endpoint Evaluation: The study assessed various toxicological endpoints, including changes in body weight, clinical signs, organ weights, hematology, clinical chemistry, and histopathology of various tissues. RNA sequencing was also performed on paraffin-embedded liver sections to investigate the molecular mechanisms of toxicity.[1]

Reproductive/Developmental Toxicity Screening Study in Mice (DuPont-18405-1037)

While the full detailed protocol for this key study is not publicly available, it is identified as a critical study for deriving reference doses for GenX.[2] The study was an oral gavage reproduction/developmental toxicity screening study in mice. The observed effects included increased early deliveries and delays in genital development.[2]

Combined Chronic Toxicity/Oncogenicity Study in Rats (DuPont-18405-1238)

This was a 2-year combined chronic toxicity and carcinogenicity bioassay in rats. The study is a key source of data on the long-term effects of GenX, including its carcinogenic potential.[5] Publicly available information indicates that the study found an increased incidence of liver and pancreatic tumors in rats at certain doses.[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

1. PPARα Activation Pathway in Rodent Liver

A primary mode of action for GenX-induced hepatotoxicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][6] This activation leads to a cascade of downstream events affecting lipid metabolism and cell proliferation.

Caption: GenX activates the PPARα/RXR heterodimer, leading to changes in gene expression that alter lipid metabolism and cellular processes in rodent hepatocytes.

2. PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[7] While direct evidence linking GenX to this pathway in the context of its primary toxicological endpoints is still emerging, it is a key pathway in cellular responses to stressors.

Caption: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Experimental Workflows

1. General Workflow for a Rodent Oral Toxicity Study

The following diagram illustrates a typical workflow for a rodent oral toxicity study, such as the 90-day subchronic study of GenX.

Caption: A generalized workflow for conducting a subchronic oral toxicity study in rodents.

Conclusion

The toxicological profile of GenX in rodent models indicates that the liver is a primary target organ, with effects such as hepatocellular hypertrophy observed at low dose levels.[1] The activation of PPARα is a key mode of action for these hepatic effects in rodents.[1][6] Developmental effects have also been reported.[2] Carcinogenicity studies in rats have shown an increased incidence of liver and pancreatic tumors.[2] Further research is needed to fully elucidate the complete toxicological profile of GenX and to understand the relevance of the findings in rodent models to human health risk assessment.

References

- 1. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. cswab.org [cswab.org]

- 5. files.nc.gov [files.nc.gov]

- 6. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Gene Expression Status of the PI3K/AKT/mTOR Pathway in Gastric Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Health effects of chronic exposure to GenX chemicals in drinking water

An In-depth Technical Guide on the Health Effects of Chronic Exposure to GenX Chemicals in Drinking Water

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide dimer acid (HFPO-DA), and its ammonium salt, are the primary components of the commercial product known as GenX.[1] GenX was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of high-performance fluoropolymers, such as those used in non-stick coatings.[2] Despite being a replacement, GenX chemicals are environmentally persistent and have been detected in surface water, groundwater, and finished drinking water.[2][3] Chronic exposure to GenX through contaminated drinking water is a significant public health concern, as toxicological studies have demonstrated a range of adverse health effects.[4][5] Animal studies indicate that the liver is a primary target organ for GenX toxicity, with other effects observed in the kidneys, the immune system, and on development.[2][4][6]

This technical guide provides a comprehensive overview of the health effects associated with chronic exposure to GenX in drinking water, focusing on quantitative data from toxicological studies, detailed experimental protocols, and the underlying molecular signaling pathways.

Regulatory and Toxicological Data

Quantitative data from regulatory bodies and scientific studies are crucial for risk assessment. The U.S. Environmental Protection Agency (EPA) has established health advisories and enforceable limits for GenX in drinking water based on extensive toxicological assessments.[7][8][9] Animal studies provide dose-response data that form the basis of these guidelines.

Regulatory and Advisory Levels

The EPA has set a final lifetime health advisory and a Maximum Contaminant Level (MCL) for GenX chemicals in drinking water.[7][10]

| Parameter | Value (ppt) | Value (ng/L) | Agency/Authority | Notes |

| Final Health Advisory | 10 | 10 | U.S. EPA | Non-enforceable health-based value below which adverse health effects are not expected over a lifetime of exposure.[5][7][11] |

| Maximum Contaminant Level Goal (MCLG) | 10 | 10 | U.S. EPA | The maximum level of a contaminant in drinking water at which no known or anticipated adverse health effects would occur.[8][9] |

| Maximum Contaminant Level (MCL) | 10 | 10 | U.S. EPA | The highest level of a contaminant that is allowed in drinking water; this is an enforceable standard.[8][9][10] |

| Chronic Reference Dose (RfD) | 0.000003 | 3 | U.S. EPA | An estimate of the daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime.[2] |

Summary of In Vivo Animal Studies

Animal models are essential for understanding the potential health effects of GenX in humans. Studies in rodents have consistently identified the liver as a primary target organ.[6]

| Species/Strain | Exposure Route / Duration | Dose/Concentration | Key Findings |

| Crl: CD1(ICR) Mice | Oral Gavage / 90 days | 0.1, 0.5, 5 mg/kg/day | Liver hypertrophy, increased peroxisomal enzyme activity, altered gene expression related to PPARα signaling.[12] |

| Male Balb/c Mice | Drinking Water / 14 weeks | 0.1 µg/L, 10 µg/L, 1 mg/L, 100 mg/L | Liver damage and disruption of lipid metabolism even at environmental concentrations (0.1 and 10 µg/L). Increased liver triglycerides and total cholesterol.[13] |

| Pregnant Balb/c Mice | Oral Gavage / Gestation | 2 mg/kg/day | Hepatic pathological changes including hepatocyte enlargement, inflammatory cell infiltration, and activation of the TLR4 inflammation pathway.[14] |

| Rats | 2-year bioassay | Not specified | Increased incidence of liver tumors in females and pancreatic acinar cell tumors in males at high doses.[15] |

| Mouse Offspring | Embryonic exposure via maternal gavage | 2 mg/kg/day | Delayed puberty, disrupted blood-testis barrier, decreased sperm count and motility in male offspring.[16] |

Summary of In Vitro Studies

In vitro studies using cell lines provide insight into the molecular mechanisms of GenX toxicity.

| Cell Line | Exposure Concentration | Duration | Key Findings |

| Human Hepatocellular Carcinoma (HepG2) | 10, 160, 640 µM | 24 and 48 hours | Attenuation of lipid metabolism disruption (via PPARα pathway) when co-treated with a PPARα inhibitor.[13] |

| Human Hepatocellular Carcinoma (HepG2) | Not specified | 12 hours | Reduced cell viability, increased apoptosis, and dose-dependent increase in intracellular reactive oxygen species (ROS), indicating oxidative stress.[17] |

| Primary Human Hepatocytes (PHH) | 0.1, 10, 100 µM | Not specified | At 100 µM, changes in genes involved in cell proliferation, inflammation, and fibrosis. Activation of PPARα and STAT3 signaling.[18] |

| Sertoli Cells (TM4) | Not specified | Not specified | Induced cellular senescence, decreased glutathione (GSH) synthesis, and increased intracellular oxidative stress.[16] |

Key Mechanistic Pathways

Chronic GenX exposure can disrupt several critical signaling pathways, leading to the observed toxicological effects. The activation of the PPARα pathway in the liver is a well-documented mechanism.[13][19] Additionally, GenX can induce oxidative stress, leading to cellular damage and apoptosis.[17]

Caption: GenX activation of the PPARα signaling pathway in hepatocytes.

Caption: GenX-induced oxidative stress and apoptosis signaling cascade.

References

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. Draft toxicity assessment for GenX and PFBS | Food Packaging Forum [foodpackagingforum.org]

- 4. EPA: GenX More Toxic Than Thought - Cohen Milstein [cohenmilstein.com]

- 5. pfasfree.com.au [pfasfree.com.au]

- 6. epa.gov [epa.gov]

- 7. GenX in Water: Health Concerns, FAQs, and Filtration Methods - SpringWell Water Filtration Systems [springwellwater.com]

- 8. ewg.org [ewg.org]

- 9. integral-corp.com [integral-corp.com]

- 10. EPA Announces Final Drinking Water Limits for PFAS Compounds [maynardnexsen.com]

- 11. epa.gov [epa.gov]

- 12. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gestational exposure to GenX induces hepatic alterations by the gut-liver axis in maternal mice: A similar mechanism as PFOA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.nc.gov [files.nc.gov]

- 16. Embryonic exposure to GenX causes reproductive toxicity by disrupting the formation of the blood-testis barrier in mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GenX Induces Fibroinflammatory Gene Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: HFPO-DA (CAS 13252-13-6)

Chemical Identity

IUPAC Name: 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid

CAS Number: 13252-13-6

Synonyms:

-

Hexafluoropropylene oxide dimer acid (HFPO-DA)

-

GenX

-

Perfluoro-2-propoxypropanoic acid

-

FRD-903

-

C3 dimer acid

-

UNDECAFLUORO-2-METHYL-3-OXAHEXANOIC ACID

-

2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6HF11O3 | |

| Molecular Weight | 330.05 g/mol | |

| Physical State | Liquid at room temperature | |

| Water Solubility | >751 g/L at 20 °C |

Toxicological Data

Acute and Chronic Toxicity

Studies in animal models have identified the liver as a primary target organ for HFPO-DA toxicity. Both acute and chronic exposure have been shown to induce various effects, including hepatotoxicity.

| Species | Exposure Route | Duration | Dose | Observed Effects | Reference |

| Male Rats | Oral | 2 years | 50 mg/kg/day | Liver injury, benign tumors of the liver, pancreas, and testes | |

| Female Rats | Oral | 2 years | 500 mg/kg/day | Liver lesions, benign tumors of the liver | |

| Male C57BL/6 Mice | Oral Gavage | 28 days | 10 and 100 mg/kg/day | Increased relative liver weight | |

| Female C57BL/6 Mice | Oral Gavage | 28 days | 10 and 100 mg/kg/day | Increased relative liver weight | |

| Male C57BL/6 Mice | Oral Gavage | 28 days | 100 mg/kg/day | Increased peroxisome proliferation | |

| Female C57BL/6 Mice | Oral Gavage | 28 days | 100 mg/kg/day | Increased peroxisome proliferation, suppressed T cell-dependent antibody response | |

| Sprague-Dawley Rats | Oral Gavage (Gestation Day 8 - Postnatal Day 2) | Gestational and early postnatal | ≥ 30 mg/kg | Reduced pup body weight |

Toxicokinetics

HFPO-DA is rapidly absorbed and eliminated, primarily through urine, in rodents. It is not reported to be metabolized.

| Species | Elimination Half-life (Beta Phase) | Reference |

| Male Rats | 72.2 hours | |

| Female Rats | 67.4 hours | |

| Male Mice | 36.9 hours | |

| Female Mice | 24.2 hours | |

| Rats | ~5 hours | |

| Mice | ~20 hours |

Mechanism of Action: PPARα Activation

A primary mode of action for HFPO-DA-induced hepatotoxicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.

Signaling Pathway

Activation of PPARα by HFPO-DA leads to a cascade of downstream events, including the upregulation of genes involved in fatty acid oxidation and peroxisome proliferation. This can result in hepatocellular hypertrophy, and at higher doses, may contribute to the development of liver tumors in rodents.

Caption: HFPO-DA activation of the PPARα signaling pathway in hepatocytes.

Experimental Protocols

In Vivo Rodent Toxicity Studies

Objective: To assess the systemic toxicity of HFPO-DA following oral administration.

Methodology Summary:

-

Animal Models: Sprague-Dawley rats and C57BL/6 mice are commonly used.

-

Dosing: HFPO-DA is typically administered daily via oral gavage. Doses have ranged from 0.1 to 500 mg/kg/day depending on the study design and animal model.

-

Duration: Studies have been conducted for various durations, including 28-day subchronic studies and 2-year chronic toxicity and carcinogenicity studies.

-

Endpoints: Key endpoints include monitoring of clinical signs, body weight, and food consumption. At the termination of the study, blood is collected for clinical pathology, and organs, particularly the liver, are weighed and subjected to histopathological evaluation.

Gene Expression Analysis (RNA Sequencing)

Objective: To identify changes in gene expression in the liver following exposure to HFPO-DA.

Methodology Summary:

-

Sample Collection: Liver tissue is collected from control and HFPO-DA-treated animals.

-

RNA Extraction: Total RNA is extracted from the liver tissue using standard commercially available kits.

-

Library Preparation and Sequencing: RNA sequencing libraries are prepared and sequenced using next-generation sequencing platforms.

-

Data Analysis: The resulting sequence data is analyzed to identify differentially expressed genes between the control and treated groups. Gene set enrichment analysis is then performed to identify perturbed biological pathways, such as peroxisome and fatty acid metabolism signaling.

In Vitro Apoptosis Assays

Objective: To investigate the potential of HFPO-DA to induce apoptosis in human liver cells.

Methodology Summary:

-

Cell Line: Human hepatoma (HepG2) cells are a common in vitro model.

-

Treatment: Cells are treated with varying concentrations of HFPO-DA for a specified period (e.g., 12 hours).

-

Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay to determine the cytotoxic effects of HFPO-DA.

-

Apoptosis Detection: Apoptosis can be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes to assess oxidative stress.

-

Gene Expression Analysis: The expression of apoptosis-related genes (e.g., Bax, Bcl-2, Caspases) is analyzed by quantitative real-time PCR or western blotting.

Summary and Conclusion

HFPO-DA (CAS 13252-13-6) is a perfluoroalkyl substance that has been shown to induce hepatotoxicity in rodent models. The primary mechanism of action for this toxicity is the activation of the PPARα signaling pathway, leading to increased peroxisome proliferation and altered lipid metabolism. This technical guide provides a summary of the available data on the chemical identity, toxicological properties, and mechanism of action of HFPO-DA. The provided experimental methodologies offer a foundation for researchers and drug development professionals investigating the effects of this compound. Further research is warranted to fully elucidate the potential health risks of HFPO-DA in humans.

Degradation of Perfluoro(2-methyl-3-oxahexanoic) Acid Under UV Irradiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation pathways of Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known as GenX, under ultraviolet (UV) irradiation. GenX is a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds, which are of significant environmental concern due to their persistence and potential health risks. This document synthesizes findings from recent scientific literature to provide a comprehensive overview of the UV-based degradation methodologies, experimental protocols, and the chemical pathways involved in the breakdown of this resilient compound.

Introduction

This compound (GenX) is a synthetic perfluoroalkyl ether carboxylic acid used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. Its chemical structure, characterized by a branched ether linkage and extensive fluorination, confers high thermal and chemical stability, making it resistant to conventional degradation processes. Ultraviolet (UV) light-based Advanced Oxidation and Reduction Processes (AOPs and ARPs) have emerged as promising technologies for the destruction of GenX in aqueous matrices. These processes rely on the generation of highly reactive species to initiate the cleavage of the robust carbon-fluorine (C-F) and carbon-ether (C-O-C) bonds that define the molecule. This guide focuses on the mechanisms, efficiencies, and experimental considerations of these UV-driven degradation pathways.

Degradation Methodologies and Efficacy

Direct photolysis of GenX using standard UV wavelengths (e.g., 254 nm) is largely ineffective. Significant degradation is primarily achieved through advanced processes that couple UV irradiation with chemical reagents to generate potent reactive species. The most effective of these are Advanced Reduction Processes (ARPs) that produce hydrated electrons (eaq⁻).

UV/Sulfite Reductive Pathway

The UV/sulfite system is a widely studied and effective method for GenX degradation. Under UV irradiation (typically at 254 nm), sulfite ions (SO₃²⁻) photolyze to produce hydrated electrons, which are powerful reducing agents.

Key Findings:

-

High Degradation Efficiency: GenX can be completely degraded (to below detection limits) within 2 hours of treatment in a UV/sulfite system.[1]

-

Significant Defluorination: Over 90% of the fluorine atoms in the GenX molecule can be released as fluoride ions (F⁻) after 6 hours, indicating extensive mineralization.[1]

-

Primary Reactive Species: The hydrated electron (eaq⁻) is the principal species responsible for initiating the degradation cascade.[1][2]

Vacuum UV (VUV) Photolysis

VUV photolysis utilizes shorter wavelength UV light (<200 nm), typically at 185 nm. At this wavelength, water molecules themselves absorb the energy and dissociate to form both hydrated electrons and hydroxyl radicals (•OH).

Key Findings:

-

Moderate Degradation: In the absence of other reagents, VUV photolysis alone can degrade approximately 35% of initial GenX within 3 hours.[3]

-

Enhanced by Sulfite: When combined with sulfite, the VUV process achieves much higher efficiency, degrading around 90% of GenX in 3 hours.[3]

-

Defluorination: Defluorination efficiency is significantly higher in the VUV/sulfite system (67% after 6 hours) compared to VUV alone (17% after 6 hours).[3]

Other UV-Based Processes

-

UV/Persulfate Oxidation: In contrast to reductive methods, the UV/persulfate system, which generates sulfate radicals (SO₄⁻•), is largely ineffective for GenX degradation. Less than 5% of GenX is oxidized after 3 hours, a much lower rate than for legacy PFAS like PFOA.[1][4] The branched ether structure of GenX appears to be resistant to attack by sulfate radicals.[1]

-

Photocatalysis: Systems using photocatalysts, such as bismuth-doped titanate nanotubes on activated carbon (Bi/TNTs@AC), have shown promise. Under UV light (254 nm), these materials can generate electron-hole pairs, hydroxyl radicals, and hydrated electrons. One study reported 70% degradation and 42.7% mineralization of pre-adsorbed GenX within 4 hours.[5][6]

Quantitative Data on GenX Degradation

The following tables summarize the quantitative data from key studies on the UV-based degradation of GenX.

Table 1: Degradation and Defluorination of GenX via UV/Sulfite and UV/Persulfate Systems

| Parameter | UV/Sulfite | UV/Persulfate | Source |

| GenX Degradation | Not detectable after 2 hours | < 5% after 3 hours | [1] |

| Defluorination | > 90% after 6 hours | Not significant | [1] |

| Reaction Time | 2 - 6 hours | 3 hours | [1] |

| Primary Reactive Species | Hydrated Electron (eaq⁻) | Sulfate Radical (SO₄⁻•) | [1] |

Table 2: Degradation and Defluorination of GenX via VUV Photolysis

| System | GenX Degradation (3 hours) | Defluorination (6 hours) | Source |

| VUV Alone | ~35% | 17% | [3] |

| VUV/Sulfite | ~90% | 67% | [3] |

Table 3: Degradation of GenX via Photocatalysis

| System | GenX Degradation (4 hours) | Mineralization (4 hours) | Initial Concentration | Source |

| UV (254 nm) / Bi/TNTs@AC | 70.0% | 42.7% | 100 µg/L | [6] |

Degradation Pathways of GenX

The degradation of GenX under reductive UV processes is a multi-step process involving ether bond cleavage, decarboxylation, and sequential defluorination.

The primary point of attack by the hydrated electron is the ether bond.[1] This initial step leads to the fragmentation of the molecule. The main identified transformation products are perfluoropropionic acid (PFPrA) and trifluoroacetic acid (TFA).[1][3] The degradation proceeds through a series of shorter-chain fluorinated intermediates, ultimately leading to the formation of fluoride ions and carbon dioxide.

In the VUV/sulfite system, additional transformation products (TPs) have been identified, including TP182, TP348, and TP366, suggesting parallel or subsequent reaction pathways such as sulfonation followed by decarboxylation.[3]

Visualized Degradation Pathway

Caption: Proposed degradation pathway of GenX under UV-reductive conditions.

Experimental Protocols

This section outlines generalized protocols for key experiments based on methodologies reported in the literature.

Protocol for UV/Sulfite Degradation of GenX

-

Reagent Preparation:

-

Prepare a stock solution of GenX (e.g., 100 mg/L) in deionized water.

-

Prepare a stock solution of sodium sulfite (Na₂SO₃) (e.g., 1 M).

-

Prepare buffer solutions (e.g., phosphate or borate) to maintain the desired pH (typically neutral to alkaline).

-

-

Photoreactor Setup:

-

Utilize a batch photoreactor equipped with a low-pressure mercury UV lamp (emitting primarily at 254 nm) housed in a quartz immersion well.

-

The reactor should be sealed to allow for purging with an inert gas (e.g., nitrogen) to create anoxic conditions, which prevents scavenging of hydrated electrons by dissolved oxygen.

-

Incorporate a magnetic stirrer for continuous mixing and a cooling system to maintain a constant temperature.

-

-

Experimental Procedure:

-

Add the desired volume of deionized water and buffer to the reactor.

-

Spike the reactor with the GenX stock solution to achieve the target initial concentration (e.g., 1-10 mg/L).

-

Add the sodium sulfite stock solution to the desired concentration (e.g., 10 mM).

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Turn on the UV lamp to initiate the reaction.

-

Collect aqueous samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) using a syringe.

-

-

Sample Analysis:

-

Immediately quench any ongoing reaction in the collected samples, if necessary (e.g., by exposure to air).

-

Filter the samples through a 0.22 µm filter.

-

Analyze the concentration of GenX and its transformation products using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

-

Measure the fluoride ion concentration using an ion-selective electrode or ion chromatography.

-

Analytical Method: LC-MS/MS for GenX and Transformation Products

-

Chromatographic Separation:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for separating short-chain organic acids (e.g., Phenomenex Luna Omega PS C18).[7]

-

Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate).[7]

-

Mobile Phase B: Methanol with the same modifier.[7]

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run time to elute the analytes.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) or a high-resolution mass spectrometer like a QTOF.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted analysis on a QqQ, monitoring for specific precursor-to-product ion transitions for GenX, PFPrA, TFA, and other known TPs. For non-target screening of unknown TPs, a full scan or product ion scan on a high-resolution instrument is used.

-

Visualized Experimental Workflow

Caption: General experimental workflow for UV-based degradation of GenX.

Conclusion

The degradation of this compound (GenX) under UV irradiation is most effectively achieved through advanced reduction processes, particularly the UV/sulfite system, which leverages the strong reducing power of hydrated electrons. These methods can achieve high levels of both parent compound degradation and defluorination. The primary degradation pathway involves the cleavage of the ether bond, followed by decarboxylation and a stepwise shortening of the perfluoroalkyl chain. In contrast, oxidative pathways based on sulfate radicals have proven to be inefficient. The continued development and optimization of UV-based reductive treatments, along with robust analytical methods for monitoring transformation products, are critical for addressing the challenge of GenX contamination in water resources. This guide provides a foundational understanding of these processes for professionals engaged in environmental remediation and drug development, where the fate and degradation of fluorinated compounds are of increasing importance.

References

- 1. Degradation of PFOA Substitute: GenX (HFPO-DA Ammonium Salt): Oxidation with UV/Persulfate or Reduction with UV/Sulfite? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of PFOA Substitute: GenX (HFPO-DA Ammonium Salt): Oxidation with UV/Persulfate or Reduction with UV/Sulfite? | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photocatalytic degradation of GenX in water using a new adsorptive photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.iucc.ac.il [cris.iucc.ac.il]

Adsorption and Desorption Behavior of GenX in Soil and Sediment: A Technical Guide

For Immediate Release